molecular formula C4H8O5S B3055716 (S)-2-((Methylsulfonyl)oxy)propanoic acid CAS No. 66423-08-3

(S)-2-((Methylsulfonyl)oxy)propanoic acid

Cat. No.: B3055716
CAS No.: 66423-08-3
M. Wt: 168.17 g/mol
InChI Key: LFMBKSRGQHUJKP-VKHMYHEASA-N
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Description

(S)-2-((Methylsulfonyl)oxy)propanoic acid is an organic compound characterized by the presence of a methylsulfonyl group attached to a propanoic acid backbone

Mechanism of Action

Target of Action

It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, these transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .

Mode of Action

The compound’s mode of action involves the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . This transformation is difficult due to the high activation energy of the hydroxyl group at the α position of the carboxyl group . A metal-free catalytic system has been reported for the highly selective transformation of bio-based LA to PA .

Biochemical Pathways

It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . These transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .

Pharmacokinetics

Drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration .

Result of Action

The result of the action of (S)-2-((Methylsulfonyl)oxy)propanoic acid is the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . Under the optimal reaction conditions, a >99% yield of PA can be obtained from LA .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For example, in the case of sulfonylation reactions using potassium/sodium metabisulfite, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions . Additionally, transition metal catalysis is applied in the reactions for the synthesis of sulfonyl-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methylsulfonyl)oxy)propanoic acid typically involves the esterification of (S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

(S)-2-Hydroxypropanoic acid+Methanesulfonyl chloride(S)-2-((Methylsulfonyl)oxy)propanoic acid\text{(S)-2-Hydroxypropanoic acid} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} (S)-2-Hydroxypropanoic acid+Methanesulfonyl chloride→(S)-2-((Methylsulfonyl)oxy)propanoic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of (S)-2-hydroxypropanoic acid.

    Substitution: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: this compound can be converted to (S)-2-oxo-propanoic acid.

    Reduction: (S)-2-hydroxypropanoic acid.

    Substitution: Corresponding amides or thiol esters.

Scientific Research Applications

(S)-2-((Methylsulfonyl)oxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    (S)-2-Hydroxypropanoic acid: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    Methanesulfonic acid: Contains the sulfonyl group but lacks the propanoic acid backbone.

    (S)-2-((Methylsulfonyl)oxy)butanoic acid: Similar structure but with an additional carbon in the backbone, leading to different chemical properties.

Uniqueness: (S)-2-((Methylsulfonyl)oxy)propanoic acid is unique due to the presence of both the methylsulfonyl and propanoic acid groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2S)-2-methylsulfonyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMBKSRGQHUJKP-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456516
Record name (S)-2-((Methylsulfonyl)oxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66423-08-3
Record name (S)-2-((Methylsulfonyl)oxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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